molecular formula C21H16N4O4S B15109941 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide

Cat. No.: B15109941
M. Wt: 420.4 g/mol
InChI Key: FRDVILOFWAINAO-ZDLGFXPLSA-N
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Description

The compound 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide features a thiazolidinone core substituted at the 5-position with a 4-methoxybenzylidene group and at the 3-position with an acetamide-linked quinoxalin-6-yl moiety.

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide

InChI

InChI=1S/C21H16N4O4S/c1-29-15-5-2-13(3-6-15)10-18-20(27)25(21(28)30-18)12-19(26)24-14-4-7-16-17(11-14)23-9-8-22-16/h2-11H,12H2,1H3,(H,24,26)/b18-10-

InChI Key

FRDVILOFWAINAO-ZDLGFXPLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(4-methoxybenzylidene)-2,4-thiazolidinedione. This intermediate is then reacted with quinoxaline-6-ylamine under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting suitable solvents, catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to inhibit certain enzymes, while the quinoxaline moiety can intercalate with DNA, leading to disruption of cellular processes. These interactions contribute to the compound’s biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Thiazolidinone vs. Related Heterocycles

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b in feature a thiazolo-pyrimidine core instead of a thiazolidinone. Key differences include:

  • 11a : 2,4,6-Trimethylbenzylidene substituent; yields 68%, m.p. 243–246°C.
  • 11b: 4-Cyanobenzylidene group; yields 68%, m.p. 213–215°C. Both exhibit IR bands for NH and CN groups (2,209–2,219 cm⁻¹) and distinct NMR shifts for aromatic protons. Unlike the target compound, these analogs lack the acetamide-quinoxaline moiety, which may reduce their bioavailability or target specificity .
Pyrimido-Quinazoline Derivative ()

Compound 12 (pyrimido-quinazoline core) shows a 5-methylfuran-2-yl group and a nitrile substituent.

Substituent Variations in Thiazolidinone Derivatives

Benzylidene Group Modifications
  • Target Compound : 4-Methoxybenzylidene (electron-donating group) enhances resonance stabilization and may improve membrane permeability compared to electron-withdrawing groups .
  • Analogs: 5-Benzylidene derivatives with 2-thioxo-4-oxo-thiazolidinone and 2-methylphenyl acetamide. The thioxo group (vs. dioxo in the target) increases sulfur-mediated interactions but may reduce metabolic stability .
  • Compound : 4-Chlorobenzylidene group; the electron-withdrawing Cl atom may enhance electrophilicity, affecting reactivity in nucleophilic environments .
Acetamide-Linked Moieties
  • Target Compound: Quinoxalin-6-yl group, a planar aromatic system, may facilitate π-π stacking with biomolecular targets.
  • : 5-Methyl-1,3,4-thiadiazol-2-yl group introduces sulfur atoms, which could modulate redox properties or metal coordination .

Physicochemical Data Comparison

Compound Core Structure Substituents Yield (%) m.p. (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound Thiazolidinone 4-Methoxybenzylidene, Quinoxaline N/A N/A Expected: 1,700–1,750 (C=O), 3,200–3,400 (NH)
, a Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 68 243–246 2,219 (CN), 3,436 (NH)
, b Thiazolo-pyrimidine 4-Cyanobenzylidene 68 213–215 2,209 (CN), 3,423 (NH)
Thiazolidinone Benzylidene, 2-Methylphenyl 57–68 N/A 2,220 (CN), 1,719 (C=O)
Thiazolidinone 2-Methoxybenzylidene, Thiadiazole N/A N/A 2,209 (CN), 1,719 (C=O)

Structure-Activity Relationship (SAR) Insights

  • Quinoxaline vs. Smaller Aromatic Groups: The bulky quinoxaline may improve DNA intercalation but reduce solubility.
  • Dioxo vs. Thioxo Thiazolidinone: The dioxo configuration in the target compound increases electrophilicity, favoring covalent interactions with cysteine residues in enzymes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound is synthesized via multi-step protocols involving cyclization and condensation reactions. Key steps include:

  • Thiazolidinone core formation : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF under basic conditions (e.g., K₂CO₃) at room temperature, monitored by TLC .
  • Quinoxaline coupling : Subsequent reaction with quinoxalin-6-amine under nucleophilic substitution conditions.
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Table 1: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Core FormationDMF, K₂CO₃, RT60–7090–95
CouplingQuinoxalin-6-amine, DCM, 50°C40–5085–90

Q. How can the Z-configuration of the 4-methoxybenzylidene moiety be confirmed experimentally?

  • X-ray crystallography : Definitive confirmation of stereochemistry via single-crystal analysis .
  • ¹H NMR spectroscopy : Coupling constants (J = 10–12 Hz for trans olefinic protons; absence of coupling supports Z-configuration) .
  • Computational modeling : DFT calculations to compare experimental and theoretical NOE patterns .

Q. What analytical methods are recommended for characterizing this compound?

  • LC-MS : Confirm molecular weight (C₂₂H₁₆N₄O₄S; [M+H]⁺ = 457.09) and detect impurities .
  • FT-IR : Key peaks at 1680–1700 cm⁻¹ (C=O stretch, thiazolidinone), 1600 cm⁻¹ (C=N quinoxaline) .
  • Elemental analysis : Validate C, H, N, S content (±0.3% of theoretical values) .

Advanced Research Questions

Q. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the acetamide nitrogen without disrupting the quinoxaline pharmacophore .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and prolong half-life .
  • Prodrug design : Convert the 2,4-dioxo group to a masked ester for pH-sensitive release in target tissues .

Q. How do structural modifications impact its biological activity?

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationActivity ChangeRationale
Methoxy → Ethoxy (benzylidene)↓ Anticancer potencyIncreased steric hindrance reduces target binding .
Quinoxaline → Phthalazine↑ Antimicrobial activityEnhanced π-stacking with bacterial DNA gyrase .
Thiazolidinone → RhodanineLoss of activityDisruption of hydrogen bonding with PPAR-γ .
  • Computational docking : Use AutoDock Vina to simulate binding to PPAR-γ or HDAC8, correlating ΔG values with experimental IC₅₀ data .

Q. How can metabolic stability be assessed in preclinical models?

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to measure t₁/₂ and CYP450 inhibition profiles .
  • Metabolite identification : HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at C-5 of thiazolidinone) .
  • In vivo PK/PD : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; monitor plasma concentrations via LC-MS/MS .

Q. How to resolve contradictions in reported biological data (e.g., anticancer vs. pro-inflammatory effects)?

  • Dose-response reevaluation : Test across 0.1–100 µM ranges to identify biphasic effects .
  • Cell-type specificity : Compare activity in MCF-7 (ER+) vs. MDA-MB-231 (TNBC) breast cancer lines .
  • Orthogonal assays : Validate apoptosis (Annexin V/PI) alongside NF-κB luciferase reporter assays to decouple mechanisms .

Methodological Recommendations

  • Synthetic troubleshooting : If yields drop below 40%, screen alternative bases (e.g., Cs₂CO₃) or switch to microwave-assisted synthesis .
  • Data reproducibility : Pre-equilibrate solvents (DMF over 3Å molecular sieves) and standardize quenching protocols .
  • Collaborative validation : Share samples with independent labs for bioactivity replication (e.g., NCI-60 panel screening) .

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